molecular formula C10H6ClNO2S B1369437 4-(4-Chlorophenyl)thiazole-2-carboxylic acid CAS No. 779320-20-6

4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Cat. No. B1369437
M. Wt: 239.68 g/mol
InChI Key: JOMOAMJPPUFTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO2S . It is a solid substance . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of 4-(4-chlorophenyl)thiazole compounds was recently published by Cruz Filho et al . The compounds were obtained in three steps: obtaining thiosemicarbazides synthesized from hydrazine hydrate and substituted isothiocyanate in dichloromethane .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring is one of the characteristic structures in drug development as this essential revelation has several biological activities .


Chemical Reactions Analysis

Thiazole is a versatile entity in actions and reactions. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is a solid substance . It has a molecular weight of 239.68 .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to exhibit antimicrobial activity .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds against various bacterial and fungal strains .
    • Results : Thiazole derivatives have shown effectiveness against a variety of microbial strains, including Gram-negative bacteria , Gram-positive bacteria , and yeast .
  • Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to act as antioxidants .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to neutralize free radicals .
    • Results : Thiazole derivatives have shown effectiveness as antioxidants, potentially offering protective effects against oxidative stress .
  • Antitumor Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds against various cancer cell lines .
    • Results : Thiazole derivatives have shown effectiveness against a variety of cancer cell lines, potentially offering a new avenue for cancer treatment .
  • Antihypertensive Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to act as antihypertensive agents .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to lower blood pressure .
    • Results : Thiazole derivatives have shown effectiveness as antihypertensive agents, potentially offering a new avenue for hypertension treatment .
  • Anti-Inflammatory Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to exhibit anti-inflammatory activity .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to reduce inflammation .
    • Results : Thiazole derivatives have shown effectiveness as anti-inflammatory agents, potentially offering a new avenue for inflammation treatment .
  • Antischizophrenia Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to exhibit antischizophrenia activity .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to alleviate symptoms of schizophrenia .
    • Results : Thiazole derivatives have shown effectiveness as antischizophrenia agents, potentially offering a new avenue for schizophrenia treatment .
  • Analgesic Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to act as analgesics .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to relieve pain .
    • Results : Thiazole derivatives have shown effectiveness as analgesics, potentially offering a new avenue for pain treatment .
  • Anticonvulsant Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to exhibit anticonvulsant activity .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to prevent or reduce the severity of seizures .
    • Results : Thiazole derivatives have shown effectiveness as anticonvulsants, potentially offering a new avenue for seizure treatment .
  • Neuroprotective Activity

    • Field : Medicinal Chemistry
    • Application : Some thiazole derivatives have been found to exhibit neuroprotective activity .
    • Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to protect nerve cells from damage or degeneration .
    • Results : Thiazole derivatives have shown effectiveness as neuroprotective agents, potentially offering a new avenue for neurodegenerative disease treatment .

Safety And Hazards

The safety information available indicates that “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Future Directions

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities , suggesting that “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” and its derivatives could have potential future applications in drug development.

properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOAMJPPUFTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581687
Record name 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)thiazole-2-carboxylic acid

CAS RN

779320-20-6
Record name 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Reactant of Route 2
4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.